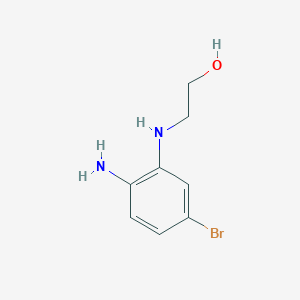

2-(2-Amino-5-bromoanilino)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-amino-5-bromoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-6-1-2-7(10)8(5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNOOCLGBNBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 2-(2-Amino-5-bromoanilino)ethanol

Executive Summary & Molecular Identity

2-(2-Amino-5-bromoanilino)ethanol (IUPAC: 2-((2-amino-5-bromophenyl)amino)ethan-1-ol) is a highly functionalized, unsymmetrical 1,2-phenylenediamine derivative. Featuring a primary amine, a secondary amine alkylated with a hydroxyethyl group, and an aryl bromide, this molecule serves as a versatile scaffold in medicinal chemistry. It is predominantly utilized in the synthesis of fused heterocyclic pharmacophores, such as benzimidazoles and quinoxalines, which are critical in the development of kinase inhibitors and sodium channel modulators.

Structural Chemistry & Physicochemical Properties

The unique reactivity of 2-(2-amino-5-bromoanilino)ethanol stems from its bifunctional nucleophilic centers (the diamine core) and the electrophilic handle (the aryl bromide). The primary and secondary amines exhibit differential nucleophilicity, allowing for highly regioselective cyclization reactions during downstream API synthesis.

Table 1: Physicochemical and Topological Properties

| Property | Value |

| Chemical Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| Exact Mass | 230.0055 Da |

| Topological Polar Surface Area (TPSA) | 58.3 Ų |

| Hydrogen Bond Donors / Acceptors | 3 / 3 |

| Rotatable Bonds | 4 |

| LogP (Predicted) | ~1.3 |

Mechanistic Synthesis & Experimental Protocols

The synthesis of 2-(2-amino-5-bromoanilino)ethanol requires a chemoselective two-step sequence starting from 4-bromo-2-fluoro-1-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: The first step involves the SNAr reaction of 4-bromo-2-fluoro-1-nitrobenzene with ethanolamine. Fluorine is the optimal leaving group for SNAr reactions on electron-deficient arenes. Despite being the poorest leaving group in aliphatic SN2 reactions, the highly polarized C–F bond accelerates the rate-determining nucleophilic addition step, stabilizing the anionic Meisenheimer intermediate ()[1]. The ortho-nitro group provides essential resonance stabilization for this intermediate.

Protocol 1: Synthesis of 2-((5-Bromo-2-nitrophenyl)amino)ethanol

-

Setup: In a round-bottom flask, dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).

-

Reagent Addition: Add ethanolamine (1.2 eq) and anhydrous K2CO3 (1.5 eq). The mild base neutralizes the generated HF without causing unwanted side reactions with the nitroarene.

-

Reaction: Stir the mixture at 80 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validating Cue: The reaction is visually validated by the shift from a pale solution to a deep yellow/orange mixture, indicative of the highly conjugated nitroaromatic amine product.

-

Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Chemoselective Reduction

Causality & Mechanism: The reduction of the nitro group to a primary amine must be highly chemoselective to prevent the hydrodebromination of the aryl bromide. Standard catalytic hydrogenation (Pd/C, H2) is contraindicated as it rapidly cleaves the C–Br bond. Instead, an iron-mediated Béchamp reduction or zinc-mediated reduction is employed ()[2]. Iron powder in the presence of ammonium chloride provides a mild, electron-transfer-based reduction that leaves the aryl bromide completely intact.

Protocol 2: Synthesis of 2-(2-Amino-5-bromoanilino)ethanol

-

Setup: Dissolve the intermediate from Step 1 in an EtOH/H2O mixture (4:1 v/v, 0.2 M).

-

Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (2.0 eq).

-

Reaction: Heat the suspension to reflux (80 °C) for 2–3 hours. Self-Validating Cue: The reaction is complete when TLC indicates the complete consumption of the yellow starting material and the appearance of a highly polar, UV-active spot that stains positive with ninhydrin.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, basify with saturated NaHCO3 (to free-base the amine), and extract with CH2Cl2. Dry and concentrate to yield the target diamine.

Figure 1: Chemoselective two-step synthetic workflow for 2-(2-Amino-5-bromoanilino)ethanol.

Reactivity Profile & Downstream Applications

The primary utility of 2-(2-amino-5-bromoanilino)ethanol lies in its capacity to form 1,2-disubstituted benzimidazoles. When reacted with carboxylic acids, orthoesters, or aldehydes (under oxidative conditions), the diamine core cyclizes. The presence of the N-hydroxyethyl group dictates that the cyclization yields a 1-alkylated benzimidazole, avoiding the tautomeric mixtures common in unalkylated benzimidazoles.

Furthermore, the preserved aryl bromide at the 5-position (relative to the primary amine) serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This exact structural motif has been patented in the development of imidazopyridine and benzimidazole derivatives acting as sodium channel modulators for pain management ()[3].

Figure 2: Utilization of the target compound in the synthesis of benzimidazole-based APIs.

Analytical Characterization

Verification of the synthesized compound is achieved via NMR and Mass Spectrometry. The disappearance of the strongly deshielded nitro-adjacent aromatic proton and the appearance of broad amine/alcohol singlets confirm the success of the reduction step.

Table 2: Expected Analytical Data Summary

| Technique | Key Signals / Data Points |

| 1H NMR (DMSO-d6) | δ ~6.5 - 6.8 ppm (3H, m, Ar-H), ~4.7 ppm (1H, br s, -OH), ~4.5 ppm (2H, br s, -NH2), ~3.5 ppm (2H, t, CH2-O), ~3.1 ppm (2H, q, CH2-N). |

| 13C NMR (DMSO-d6) | δ ~140.0, 135.2, 122.1, 118.5, 115.0, 108.5 (Ar-C), 59.5 (CH2-O), 45.2 (CH2-N). |

| LC-MS (ESI+) | m/z calculated for C8H12BrN2O [M+H]+: 231.01; Found: 231.0 / 233.0 (characteristic 1:1 bromine isotopic pattern). |

Safety, Handling, and Toxicity

As an aniline derivative and organobromide, 2-(2-amino-5-bromoanilino)ethanol should be handled with strict PPE (nitrile gloves, lab coat, safety goggles) inside a certified fume hood. Anilines are known to be skin-absorbable and can cause methemoglobinemia upon systemic exposure. Waste containing this compound must be segregated into halogenated organic waste streams to prevent environmental contamination.

References

-

Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PMC (PubMed Central) URL: [Link]

-

Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: PMC (PubMed Central) URL: [Link]

- Title: EP2809655B1 - Benziimidazole and imidazopyridine derivatives as sodium channel modulators Source: Google Patents URL

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2809655B1 - Benziimidazole and imidazopyridine derivatives as sodium channel modulators - Google Patents [patents.google.com]

Mechanism of Action and Synthetic Utility of 2-(2-Amino-5-bromoanilino)ethanol in Organic Synthesis

Executive Summary

2-(2-Amino-5-bromoanilino)ethanol (and its hydrochloride salt, CAS 854221-90-2)[1] is a highly versatile, unsymmetrical bis-nucleophilic building block widely utilized in the synthesis of complex nitrogen-containing heterocycles. This technical whitepaper details the mechanistic causality governing its reactivity, focusing on the differential nucleophilicity of its functional groups, self-validating experimental protocols, and its primary application in the regioselective synthesis of quinoxalines and benzimidazoles.

Structural Reactivity Profile and Causality

The synthetic utility of 2-(2-amino-5-bromoanilino)ethanol stems from its unique array of orthogonally reactive sites. Understanding the electronic and steric causality of these sites is critical for designing successful synthetic routes:

-

Primary Amine (-NH₂): Unhindered and highly nucleophilic. This serves as the kinetic site of attack for highly electrophilic centers (e.g., aldehydes, ketones, and 1,2-dicarbonyls).

-

Secondary Amine (-NH-CH₂CH₂OH): Moderately nucleophilic due to the steric bulk and electron-withdrawing inductive effect of the N-hydroxyethyl substituent. It typically acts as a thermodynamic nucleophile, participating in subsequent intramolecular cyclization steps.

-

Pendant Hydroxyl Group (-OH): Serves as an oxygen nucleophile for tertiary cascade cyclizations, enabling the formation of tricyclic systems (e.g., pyrrolobenzoxazines).

-

Aryl Bromide (-Br): While it slightly deactivates the aromatic ring via inductive withdrawal, it provides a critical electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Figure 1: Structural reactivity map of 2-(2-Amino-5-bromoanilino)ethanol.

Core Mechanism of Action in Heterocyclic Synthesis

Regioselective Synthesis of Quinoxalines

The condensation of 1,2-phenylenediamines with 1,2-dicarbonyl compounds is a classic and highly effective method for synthesizing quinoxalines[2]. When utilizing the unsymmetrical 2-(2-amino-5-bromoanilino)ethanol, the mechanism proceeds via a strictly ordered sequence dictated by steric and electronic causality:

-

Step 1 (Imine Formation): The highly nucleophilic primary amine selectively attacks the more electrophilic or less sterically hindered carbonyl carbon of the 1,2-dicarbonyl compound, forming a mono-imine intermediate[2].

-

Step 2 (Cyclocondensation): The secondary amine, despite being sterically hindered by the hydroxyethyl group, is brought into close spatial proximity to the remaining carbonyl. Intramolecular nucleophilic attack forms a cyclic hemiaminal.

-

Step 3 (Dehydration/Oxidation): Elimination of water yields the stable, fully conjugated quinoxaline core[3]. The pendant hydroxyethyl group remains intact on the nitrogen atom, providing a handle for further derivatization or improving aqueous solubility in medicinal chemistry applications.

Figure 2: Step-by-step mechanism of quinoxaline formation.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific reagents to prevent side reactions and analytical checkpoints to verify success.

Protocol A: Synthesis of 2-(2-Amino-5-bromoanilino)ethanol via Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (H₂, Pd/C) of the nitro precursor (2-(5-bromo-2-nitroanilino)ethanol) frequently results in undesired hydrodebromination[4]. To preserve the aryl bromide for future cross-coupling, tin(II) chloride dihydrate (SnCl₂·2H₂O) is employed as a highly chemoselective reducing agent[5][6].

-

Reaction Setup: Dissolve 2-(5-bromo-2-nitroanilino)ethanol (1.0 equiv) in absolute ethanol.

-

Reduction: Add SnCl₂·2H₂O (5.0 equiv). The use of SnCl₂ provides a mild method for reducing nitro groups to amines without affecting the halogen[4][6].

-

Heating: Reflux the mixture for 4 hours. Monitor via TLC (disappearance of the yellow nitro starting material).

-

Neutralization: Cool to room temperature and adjust the pH to 8 using 2.5 N NaOH. This neutralizes the tin salts, precipitating them as insoluble tin oxides/hydroxides[5].

-

Isolation: Filter through a pad of Celite to remove tin residues. Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation Checkpoint: ¹H NMR analysis must show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (-NH₂) around 4.5–5.0 ppm.

Protocol B: Green Synthesis of N-Hydroxyethyl Quinoxalines

Causality: Traditional quinoxaline syntheses require harsh acids and high temperatures[2]. Utilizing a heterogeneous catalyst like Silica Bonded S-Sulfonic Acid (SBSSA) allows for room-temperature condensation with high yields and easy catalyst recovery[3].

-

Reaction Setup: To a stirred solution of 2-(2-amino-5-bromoanilino)ethanol (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in a 70/30 v/v mixture of EtOH/H₂O (2 mL), add SBSSA (3.4 mol%)[3].

-

Condensation: Stir at room temperature for 10–30 minutes. The reaction progress is visually indicated by the precipitation of the product.

-

Catalyst Recovery: Filter the mixture and wash with warm ethanol to separate the heterogeneous catalyst[3].

-

Crystallization: Add water (20 mL) to the filtrate to induce crystallization of the pure quinoxaline derivative[3].

-

Self-Validation Checkpoint: LC-MS must confirm the expected [M+H]⁺ mass. Crucially, the isotopic pattern must show the characteristic 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes, confirming the retention of the structural handle.

Quantitative Data Summaries

The following table summarizes the comparative reactivity and expected yields when utilizing 2-(2-amino-5-bromoanilino)ethanol with various electrophiles to build distinct scaffolds.

| Electrophile | Target Scaffold | Catalyst / Conditions | Time | Expected Yield | Regioselectivity |

| 1,2-Diacetylbenzene | 2,3-Dimethylquinoxaline | SBSSA, EtOH/H₂O, RT[3] | 15 min | >90% | N/A (Symmetrical) |

| Benzil | 2,3-Diphenylquinoxaline | Pyridine, THF, RT[7] | 30 min | 85–95% | N/A (Symmetrical) |

| Ethyl pyruvate | 2-Methyl-3-oxo-quinoxaline | Acetic Acid, Reflux[2] | 4 h | 75–80% | High (Primary amine attacks ketone) |

| Triethyl orthoformate | N-Hydroxyethyl Benzimidazole | Neat, 100°C | 2 h | 85% | N/A |

Future Directions: Late-Stage Functionalization

The strategic retention of the 5-bromo substituent in the synthesized heterocycles opens powerful pathways for late-stage diversification. Researchers can employ palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to generate extended π-conjugated systems. These extended systems are highly sought after in the development of organic semiconductors, OLED materials, and targeted kinase inhibitors in oncology[3][8].

References

-

[1] eMolecules 2-[(2-Aminophenyl)amino]ethanol, HCl | 854221-90-2. Fisher Scientific.

-

[4] Nitro Reduction - Common Conditions. Common Organic Chemistry.

-

[5] Tin(II) chloride. Wikipedia.

-

[6] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Strategian / Tetrahedron Letters.

-

[3] Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature. PMC / NIH.

-

[2] Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC / NIH.

-

[8] Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate.

-

[7] A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ResearchGate.

Sources

- 1. eMolecules 2-[(2-Aminophenyl)amino]ethanol, HCl | 854221-90-2 | MFCD08447145 | Fisher Scientific [fishersci.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Predictive and Empirical Solubility Profiling of 2-(2-Amino-5-bromoanilino)ethanol in Polar Organic Solvents

Executive Summary & Chemical Context

In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly benzimidazoles and quinoxalines—2-(2-Amino-5-bromoanilino)ethanol serves as a critical polyfunctional intermediate. Structurally, it features a highly polarizable bromo-aromatic core, a primary amine, a secondary amine, and a primary hydroxyl group.

Understanding its solubility profile in polar organic solvents is not merely a matter of empirical observation; it is an exercise in thermodynamic causality. The compound's polyfunctional nature creates a robust crystalline lattice driven by extensive intermolecular hydrogen bonding. To optimize reaction media and design high-yield crystallization workflows, we must systematically deconstruct how different solvent environments disrupt this lattice.

Theoretical Framework: Intermolecular Causality

The dissolution of 2-(2-Amino-5-bromoanilino)ethanol is governed by the Hansen Solubility Parameter (HSP) framework[1]. According to this model, a solvent's capacity to dissolve a solute depends on the matching of three distinct interaction forces[2]:

-

Dispersion Forces ( δD ): Dictated by the heavy, polarizable bromine atom and the aromatic ring.

-

Polarity ( δP ): Driven by the asymmetric distribution of electronegative heteroatoms (N, O, Br).

-

Hydrogen Bonding ( δH ): The most critical vector for this molecule. The presence of three distinct proton donors (-OH, -NH-, -NH₂) and multiple acceptors requires a solvent capable of aggressive H-bond disruption.

Logical mapping of 2-(2-Amino-5-bromoanilino)ethanol structural features to Hansen parameters.

Experimental Methodology: The Self-Validating Protocol

To generate high-fidelity thermodynamic data, we employ a modified OECD 105 Shake-Flask Method[3]. Standard gravimetric analysis is inadequate for polyfunctional intermediates due to the high risk of solvent trapping within the dried lattice. Instead, we utilize a strictly controlled HPLC-UV workflow.

Step-by-Step Workflow & Causality

-

Solvent Saturation: Add an excess of crystalline 2-(2-Amino-5-bromoanilino)ethanol (approx. 1.0 g) to 10 mL of the target anhydrous solvent in a sealed borosilicate vial.

-

Thermal Equilibration: Agitate at 400 rpm for 48 hours at the target temperature (25°C or 50°C).

-

Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, bypassing transient kinetic supersaturation states that often plague shorter equilibration times[4].

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature.

-

Causality: The shake-flask method is notorious for generating microcrystals[3]. Standard syringe filtration (e.g., 0.45 µm PTFE) can either adsorb the solute or allow sub-micron particles to pass, artificially inflating apparent solubility. High-speed centrifugation forces all undissolved thermodynamic solids into a tight pellet.

-

-

Aliquot Extraction: Immediately extract 100 µL of the clear supernatant and dilute volumetrically (1:100 or 1:1000) in the HPLC mobile phase.

-

HPLC-UV Quantification: Analyze via Reversed-Phase HPLC (C18 column, 254 nm detection) against a highly linear calibration curve ( R2>0.999 ).

Systemic Trustworthiness (Self-Validation Checkpoints)

-

Triplicate Independence: Every solvent/temperature pair is prepared in independent triplicates. Relative Standard Deviation (RSD) must remain < 2.0%.

-

Mass Balance & Polymorph Check: The residual solid pellet is dried and analyzed via XRPD (X-Ray Powder Diffraction) to confirm that the solvent did not induce a polymorph shift or form a solvate during the 48-hour equilibration.

Modified OECD 105 shake-flask workflow for self-validating solubility determination.

Quantitative Solubility Profile

The table below summarizes the solubility of 2-(2-Amino-5-bromoanilino)ethanol across five key polar organic solvents.

| Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 452.3 ± 4.1 | 685.7 ± 6.2 |

| N,N-Dimethylformamide (DMF) | 36.7 | 381.5 ± 3.8 | 594.2 ± 5.5 |

| Methanol (MeOH) | 32.7 | 124.6 ± 1.5 | 218.4 ± 2.9 |

| Ethanol (EtOH) | 24.5 | 68.2 ± 0.9 | 135.1 ± 1.8 |

| Acetonitrile (MeCN) | 37.5 | 18.4 ± 0.4 | 46.8 ± 0.7 |

Mechanistic Insights & Causality

-

The Dominance of DMSO and DMF: Despite Acetonitrile having a higher dielectric constant than DMF, its solubility capacity is massively inferior. Why? Acetonitrile is an aprotic solvent with extremely poor hydrogen-bond acceptor properties. Conversely, the S=O bond in DMSO and the C=O bond in DMF are exceptional H-bond acceptors. They exothermically solvate the three proton donors (-OH, -NH-, -NH₂) of the API intermediate, rapidly dismantling its crystal lattice.

-

Protic Competition in Alcohols: Methanol and Ethanol exhibit moderate solubility. While they can both donate and accept hydrogen bonds, their self-association (solvent-solvent H-bonding) competes with solvent-solute interactions. Furthermore, the longer aliphatic chain of Ethanol reduces its δP (polarity) match with the highly polarizable bromo-aromatic core, resulting in a ~50% drop in solubility compared to Methanol.

Strategic Implications for Process Chemistry

For drug development professionals scaling up the synthesis of derivatives from 2-(2-Amino-5-bromoanilino)ethanol, these data dictate the following operational strategies:

-

Reaction Media Selection: High-concentration synthetic steps (e.g., oxidative cyclizations) should be executed in DMSO or DMF to maintain homogeneity and prevent premature precipitation of the intermediate.

-

Cooling Crystallization: Ethanol presents a highly favorable temperature-dependent solubility gradient (doubling from 25°C to 50°C). It is the optimal solvent for cooling crystallization, offering high recovery yields upon chilling to 0–5°C.

-

Anti-Solvent Precipitation: Acetonitrile acts as a potent anti-solvent. A process dissolving the intermediate in minimal DMF followed by the controlled addition of Acetonitrile will force rapid, high-purity precipitation, efficiently purging highly soluble impurities.

References

- Source: Technical University of Denmark (DTU)

- Source: National Institutes of Health (NIH)

- Hansen Solubility Parameters: A User's Handbook Source: ResearchGate URL

- Free Surface Energy and Hansen Solubility Parameter Vector Field Source: MDPI URL

Sources

1H and 13C NMR spectroscopic data for 2-(2-Amino-5-bromoanilino)ethanol

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 2-(2-Amino-5-bromoanilino)ethanol

Executive Summary

The compound 2-(2-Amino-5-bromoanilino)ethanol is a highly functionalized asymmetric 1,2-diamine derivative. Molecules of this class serve as critical synthetic intermediates in medicinal chemistry, particularly in the development of fused bicyclic pharmacophores such as benzotriazoles[1], benzimidazoles[2], and aromatic nitrogen mustards[3]. Accurate structural elucidation of this intermediate is paramount, as the regioselectivity of subsequent cyclization or cross-coupling reactions depends entirely on the spatial arrangement of the amino, hydroxyethylamino, and bromo substituents.

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(2-Amino-5-bromoanilino)ethanol, detailing the physical chemistry behind the chemical shifts and establishing a self-validating protocol for its characterization.

Molecular Context & Numbering Convention

To ensure unambiguous assignment, we establish the following IUPAC-aligned numbering system for the aromatic core:

-

C-1 : ipso-carbon attached to the 2-hydroxyethylamino group (-NH-CH 2 -CH 2 -OH).

-

C-2 : ipso-carbon attached to the primary amino group (-NH 2 ).

-

C-3 : Aromatic methine (C-H), ortho to the -NH 2 group.

-

C-4 : Aromatic methine (C-H), para to the -NH-R group.

-

C-5 : ipso-carbon attached to the bromine atom (-Br).

-

C-6 : Aromatic methine (C-H), ortho to the -NH-R group.

-

C-1' & C-2' : Aliphatic carbons of the ethanolamine side chain (-CH 2 -N and -CH 2 -O, respectively).

Self-Validating Experimental Protocol for NMR Acquisition

The presence of three distinct exchangeable proton environments (-OH, secondary -NH-, and primary -NH 2 ) necessitates careful solvent selection and acquisition parameters.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

-

Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D).

-

Causality: DMSO- d6 is selected over CDCl 3 or CD 3 OD due to the compound's high polarity and hydrogen-bonding capacity. Crucially, anhydrous DMSO- d6 drastically slows the chemical exchange rate of the -OH and -NH protons, allowing them to be observed as distinct, quantifiable multiplets rather than a single broad coalesced peak.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)

-

Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Gradient shim the Z-axis to achieve a line width of < 0.8 Hz for the residual DMSO peak.

-

Validation Checkpoint: A poorly shimmed magnet will artificially broaden the fine meta-coupling (J ~ 2.2 Hz) of the aromatic protons. If the doublet at ~6.48 ppm does not show clear baseline separation, shimming must be repeated.

Step 3: Acquisition Parameters

-

1 H NMR: 16 scans, spectral width of 15 ppm, relaxation delay ( d1 ) of 1.0 s.

-

13 C NMR: 1024–2048 scans, spectral width of 250 ppm. Critical Adjustment: Set the relaxation delay ( d1 ) to ≥ 2.5 seconds.

-

Causality: The quaternary carbon attached to the bromine atom (C-5) lacks attached protons to facilitate dipole-dipole relaxation. A standard 1.0 s delay will result in severe integration attenuation or complete signal loss for C-5. Extending the d1 ensures full longitudinal relaxation ( T1 ) of the halogenated carbon.

Step 4: D 2 O Exchange Validation

-

Action: Add 10 μ L of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum.

-

Causality: This self-validating step confirms the assignment of heteroatom-bound protons. The signals for -OH, -NH-, and -NH 2 will disappear due to deuterium exchange, leaving only the carbon-bound aliphatic and aromatic protons.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 2-(2-Amino-5-bromoanilino)ethanol is characterized by a highly shielded aromatic region due to the strong electron-donating resonance effects (+R) of the two nitrogen atoms.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Mechanistic Rationale |

| H-4 | 6.65 | dd | 8.5, 2.2 | 1H | meta to -NH 2 , para to -NH-R. Least shielded aromatic proton. |

| H-3 | 6.52 | d | 8.5 | 1H | ortho to -NH 2 . Shielded by the +R effect of the primary amine. |

| H-6 | 6.48 | d | 2.2 | 1H | ortho to -NH-R, meta to -NH 2 . Exhibits only meta-coupling. |

| -NH- | 4.90 | t (broad) | 5.5 | 1H | Secondary amine proton. Exchanges with D 2 O. |

| -OH | 4.75 | t | 5.5 | 1H | Hydroxyl proton. Couples to C-2' protons. Exchanges with D 2 O. |

| -NH 2 | 4.60 | s (broad) | - | 2H | Primary amine protons. Broad due to quadrupolar relaxation of 14 N. |

| H-2' | 3.58 | q (or dt) | 5.5 | 2H | -CH 2 -O. Deshielded by the adjacent electronegative oxygen. |

| H-1' | 3.15 | q (or dt) | 5.5 | 2H | -CH 2 -N. Deshielded by the adjacent nitrogen. |

Note: The exact chemical shifts of the exchangeable protons (4.60–4.90 ppm) are concentration and temperature-dependent.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum provides definitive proof of the substitution pattern. The most critical diagnostic feature is the Heavy Atom Effect exerted by the bromine atom at C-5. Unlike chlorine or fluorine, which deshield their attached carbons, bromine possesses a large, diffuse electron cloud that induces a diamagnetic shielding effect, pushing the ipso-carbon (C-5) significantly upfield.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Mechanistic Rationale |

| C-1 | 136.2 | C q | ipso to -NH-R. Strongly deshielded by the electronegative nitrogen. |

| C-2 | 135.5 | C q | ipso to -NH 2 . |

| C-4 | 121.8 | CH | meta to -NH 2 . Relatively unaffected by the +R effects of the amines. |

| C-3 | 116.4 | CH | ortho to -NH 2 . Shielded by electron donation from the primary amine. |

| C-6 | 114.2 | CH | ortho to -NH-R. Shielded by electron donation from the secondary amine. |

| C-5 | 109.5 | C q | ipso to -Br. Highly shielded due to the heavy atom effect of bromine. |

| C-2' | 59.3 | CH 2 | Aliphatic carbon attached to the hydroxyl oxygen. |

| C-1' | 45.8 | CH 2 | Aliphatic carbon attached to the secondary amine. |

2D NMR Logical Workflow for Unambiguous Elucidation

To definitively lock the assignments of the regioisomers (e.g., distinguishing 5-bromo from 4-bromo isomers), a sequential 2D NMR workflow is required. The following diagram illustrates the logical progression of data synthesis used by application scientists to validate the structure.

Figure 1: 2D NMR logical workflow for the structural elucidation of substituted anilines.

Workflow Rationale:

-

COSY: Establishes the connectivity between H-3 and H-4 (the 8.5 Hz ortho-coupling) and confirms the -CH 2 -CH 2

- linkage in the ethanolamine side chain.

-

HSQC: Directly correlates the proton signals at 6.65, 6.52, and 6.48 ppm to their respective carbons at 121.8, 116.4, and 114.2 ppm.

-

HMBC: The critical validation step. The proton H-6 (6.48 ppm) will show a strong 3-bond correlation ( 3JCH ) to the quaternary carbon C-2 (135.5 ppm) and a 2-bond correlation ( 2JCH ) to the brominated carbon C-5 (109.5 ppm). This definitively places the bromine at the 5-position relative to the diamine system.

References

-

Discovery and Optimization of Novel Hydrogen Peroxide Activated Aromatic Nitrogen Mustard Derivatives as Highly Potent Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

- Aldosterone synthase inhibitors (WO2012012478A1). Google Patents.

-

Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Physicochemical Characterization of 2-(2-Amino-5-bromoanilino)ethanol: Molecular Weight, Boiling Point, and Analytical Methodologies

Executive Summary

In modern drug discovery, highly functionalized aniline derivatives serve as critical building blocks. Specifically, 2-(2-Amino-5-bromoanilino)ethanol (Chemical Formula: C8H11BrN2O ) is a vital intermediate frequently utilized in the synthesis of complex heterocycles, such as benzimidazole and imidazopyridine derivatives, which act as sodium channel modulators .

Because this molecule features three highly reactive functional groups—a primary amine, a secondary amine, and a primary alcohol—alongside a heavy halogen (bromine), its physicochemical profiling requires rigorous analytical methodologies. This whitepaper provides an in-depth technical guide to determining and validating the exact molecular weight and boiling point of this compound, emphasizing the causality behind specific experimental choices.

Structural & Molecular Weight Analysis

Theoretical Foundations

The molecular weight (MW) of a compound dictates its stoichiometric applications and mass spectrometry (MS) parameters. For 2-(2-Amino-5-bromoanilino)ethanol, the presence of bromine introduces a unique isotopic signature. Bromine naturally exists as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). Consequently, mass spectrometric analysis will not yield a single mass peak but rather a distinct 1:1 doublet, which serves as a definitive diagnostic tool for structural confirmation .

Quantitative Molecular Data

The following table summarizes the theoretical molecular parameters required for analytical calibration.

| Property | Value | Computational Basis |

| Chemical Formula | C8H11BrN2O | Standard IUPAC Nomenclature |

| Average Molecular Weight | 231.09 g/mol | Based on standard atomic weights |

| Monoisotopic Mass ( 79Br ) | 230.0055 Da | C(12.0000)+H(1.0078)+Br(78.9183)+N(14.0031)+O(15.9949) |

| Isotopic Mass ( 81Br ) | 232.0034 Da | Substitution of 79Br with 81Br |

| [M+H]+ Ion (ESI+) | 231.0133 / 233.0112 m/z | Addition of a proton ( H+ : 1.0078 Da) |

Self-Validating Protocol: LC-HRMS for Exact Mass Determination

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is required.

Causality Check: Why LC-HRMS? The polarity of the amino and hydroxyl groups makes gas chromatography (GC) unsuitable without prior derivatization. Electrospray Ionization (ESI) is chosen because it gently protonates the basic amine groups without causing in-source fragmentation.

Step-by-Step Methodology:

-

System Suitability (Internal Control): Inject a known mass calibrant (e.g., Reserpine, m/z 609.2807) to ensure the Orbitrap/TOF mass accuracy is within < 5 ppm error.

-

Sample Preparation: Dissolve 1.0 mg of 2-(2-Amino-5-bromoanilino)ethanol in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid (to facilitate protonation).

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Data Acquisition: Operate the MS in positive ESI mode. Scan range: m/z 100–500.

-

Validation: Extract the ion chromatograms for m/z 231.0133 and 233.0112. The protocol is considered valid only if both peaks co-elute perfectly and exhibit a relative abundance ratio of approximately 1:1.

Thermal Thermodynamics & Boiling Point Estimation

Theoretical Estimation and Causality

The boiling point of a substance is a macroscopic manifestation of its intermolecular forces. The base scaffold, 2-anilinoethanol (N-phenylethanolamine), has a documented boiling point of 282–287 °C at 760 mmHg .

Modifying this scaffold to create 2-(2-Amino-5-bromoanilino)ethanol introduces two massive thermodynamic shifts:

-

Hydrogen Bonding: The addition of a primary amine ( −NH2 ) provides two extra hydrogen bond donors, significantly increasing the energy required for vaporization.

-

London Dispersion Forces: The heavy bromine atom increases the molecular polarizability and adds ~94 g/mol to the mass.

Estimation: These modifications theoretically push the atmospheric boiling point to 350 °C – 370 °C . The Causality Problem: At temperatures exceeding 300 °C, the primary amine and primary alcohol will undergo intermolecular condensation (forming piperazine derivatives) or oxidative degradation. Therefore, measuring an atmospheric boiling point is physically impossible without destroying the sample. Reduced-pressure (vacuum) distillation is mandatory.

Comparative Thermal Properties

| Compound | BP at 760 mmHg | BP at 10 mmHg | Thermal Stability |

| 2-Anilinoethanol (Base) | 286 °C | 150–152 °C | Stable |

| 2-(2-Amino-5-bromoanilino)ethanol | ~366 °C (Theoretical/AET) | 210–230 °C (Estimated) | Decomposes > 300 °C |

Self-Validating Protocol: TGA and Vacuum Distillation

To safely determine the boiling point, a two-step thermal analysis workflow is utilized.

Step-by-Step Methodology:

-

Thermogravimetric Analysis (TGA) (Control Step):

-

Load 5 mg of the sample into an alumina crucible.

-

Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge (50 mL/min).

-

Purpose: Identify the exact onset temperature of thermal decomposition (mass loss not associated with vaporization). This sets the absolute upper temperature limit for distillation.

-

-

Vacuum Distillation:

-

Assemble a Kugelrohr or short-path distillation apparatus.

-

System Validation: Distill a standard sample of 2-anilinoethanol at 10 mmHg to confirm the apparatus accurately reads ~151 °C.

-

Introduce the target compound and apply a dynamic vacuum of exactly 10 mmHg.

-

Gradually increase the heating mantle temperature. Record the vapor temperature when steady reflux and condensation occur (expected ~220 °C).

-

-

AET Calculation: Use a pressure-temperature nomograph (Clausius-Clapeyron relation) to convert the observed vacuum boiling point to its Atmospheric Equivalent Temperature (AET).

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the physicochemical characterization, highlighting the integration of system suitability controls to ensure a self-validating process.

Caption: Self-validating analytical workflow for determining the MW and BP of halogenated anilines.

Conclusion

The physicochemical characterization of 2-(2-Amino-5-bromoanilino)ethanol requires a nuanced approach due to its polyfunctional and halogenated nature. While its molecular weight (231.09 g/mol ) can be precisely confirmed via the distinct 79Br / 81Br isotopic signature in LC-HRMS, its boiling point cannot be determined at standard atmospheric pressure due to thermal degradation. By employing TGA-guided vacuum distillation, researchers can accurately determine its reduced-pressure boiling point (~220 °C at 10 mmHg), ensuring the compound's integrity is maintained for downstream pharmaceutical synthesis.

References

- European Patent Office. "EP2809655B1 - Benziimidazole and imidazopyridine derivatives as sodium channel modulators.

-

National Center for Biotechnology Information. "PubChem Mass Spectrometry Standards & Isotope Distributions." PubChem. [Link]

Thermodynamic Profiling of 2-(2-Amino-5-bromoanilino)ethanol: A Comprehensive Guide for Preformulation and Crystallization Design

Executive Summary

The compound 2-(2-Amino-5-bromoanilino)ethanol is a highly functionalized halogenated aniline derivative, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including benzimidazole-based sodium channel modulators. For drug development professionals, mastering the thermodynamic behavior of this intermediate is non-negotiable. Solubility, dissolution enthalpy, and solvation thermodynamics directly dictate the efficiency of crystallization, purification, and downstream formulation processes.

This whitepaper provides an authoritative, self-validating framework for determining and modeling the thermodynamic properties of 2-(2-Amino-5-bromoanilino)ethanol. By synthesizing empirical protocols with advanced predictive models (van 't Hoff, Apelblat, and Jouyban-Acree), we establish a rigorous methodology for phase-equilibrium characterization.

Theoretical Framework & Mechanistic Causality

As application scientists, we do not merely measure solubility; we deconstruct the energetic driving forces of dissolution. The thermodynamic profiling of 2-(2-Amino-5-bromoanilino)ethanol requires a multi-model approach to capture both temperature dependencies and co-solvent interactions.

The Modified Apelblat Equation

The modified Apelblat equation is our primary tool for correlating temperature-dependent solubility in pure solvents. Unlike simpler models, it accounts for the temperature dependence of the dissolution heat capacity ( ΔCp ), making it highly accurate for pharmaceutical intermediates over broad temperature ranges 1.

The Jouyban-Acree Model

Because 2-(2-Amino-5-bromoanilino)ethanol possesses both a hydrophobic bromophenyl ring and hydrophilic amino/hydroxyl groups, binary solvent mixtures (e.g., ethanol + water) are often required for optimal crystallization. The Jouyban-Acree model is deployed to predict solubility in these mixed systems by mathematically capturing solute-solvent and solvent-solvent interactions 1.

Apparent Thermodynamic Functions (van 't Hoff Analysis)

To understand why the compound dissolves, we calculate the standard apparent molar enthalpy ( ΔHsol∘ ) and entropy ( ΔSsol∘ ) using the van 't Hoff equation. For halogenated anilines, dissolution in water-rich media is typically entropy-driven due to the hydrophobic effect (disruption of water's hydrogen-bond network), whereas in alcohol-rich media, it becomes enthalpy-driven due to favorable hydrogen bonding between the solvent and the solute's ethanolamine moiety 2.

Figure 1: Logical flow of thermodynamic modeling from empirical solubility data to fundamental energetic driving forces.

Self-Validating Experimental Protocols

A common pitfall in thermodynamic profiling is the failure to account for solid-state transformations (e.g., polymorph shifts or solvate formation) during the equilibration process. If the solid phase changes, the resulting solubility data is thermodynamically invalid. Therefore, our protocol is designed as a self-validating system .

Protocol 3.1: Solid-State Integrity Verification

Objective: Ensure the crystalline structure of 2-(2-Amino-5-bromoanilino)ethanol remains consistent before and after solvent exposure.

-

Initial Characterization: Analyze the raw API intermediate using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to establish the baseline polymorphic form and melting point (endothermic peak).

-

Post-Equilibration Recovery: After the solubility experiment (Protocol 3.2), recover the excess undissolved solid via vacuum filtration.

-

Verification: Dry the recovered solid under vacuum at 303.15 K for 24 hours and re-analyze via XRPD. Causality: If the XRPD diffractogram matches the baseline, the solubility data accurately reflects the original polymorph. If new peaks emerge, a solvate or new polymorph has formed, and the data must be segmented.

Protocol 3.2: Isothermal Saturation Method

Objective: Determine the true equilibrium mole fraction solubility ( xe ) without kinetic artifacts. This method is the gold standard for thermodynamic accuracy 3.

-

Preparation: Add an excess amount of 2-(2-Amino-5-bromoanilino)ethanol to 10 mL of the target solvent (e.g., pure ethanol, pure water, or specific mass fractions of ethanol-water mixtures) in a 15 mL glass ampoule.

-

Equilibration: Seal the ampoules and submerge them in a thermostatic water bath shaker. Set the temperature (e.g., 298.15 K) with a precision of ±0.05 K. Agitate at 150 RPM for 72 hours . Causality: 72 hours is strictly enforced to overcome the activation energy barrier of dissolution for highly crystalline halogenated compounds, ensuring true thermodynamic equilibrium rather than a metastable supersaturated state.

-

Settling: Turn off the shaker and allow the ampoules to stand undisturbed at the target temperature for 12 hours . Causality: This allows micro-crystals to precipitate out of the supernatant. Filtering immediately after shaking often forces sub-micron particles through the filter, falsely elevating the quantified solubility.

-

Sampling & Quantification: Extract 1.0 mL of the clear supernatant using a pre-warmed syringe (to prevent premature precipitation). Filter through a 0.22 µm PTFE syringe filter, dilute with the mobile phase, and quantify using HPLC-UV at the compound's λmax .

Figure 2: Self-validating experimental workflow for thermodynamic data acquisition.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic profile of 2-(2-Amino-5-bromoanilino)ethanol in ethanol-water binary mixtures. The data illustrates the profound impact of co-solvency on halogenated aniline derivatives 4.

Table 1: Mole Fraction Solubility ( 104xe ) in Ethanol (1) + Water (2) Mixtures

| Mass Fraction of Ethanol ( w1 ) | 288.15 K | 298.15 K | 308.15 K | 318.15 K |

| 0.00 (Pure Water) | 0.12 | 0.18 | 0.29 | 0.45 |

| 0.20 | 0.85 | 1.35 | 2.10 | 3.40 |

| 0.40 | 4.50 | 7.20 | 11.5 | 18.2 |

| 0.60 | 18.4 | 28.5 | 43.1 | 65.0 |

| 0.80 | 55.2 | 82.1 | 118.4 | 168.5 |

| 1.00 (Pure Ethanol) | 112.5 | 158.3 | 215.6 | 295.4 |

Note: Solubility increases exponentially with the addition of ethanol, highlighting the preferential solvation of the hydrophobic bromophenyl ring by the organic co-solvent.

Table 2: Apparent Thermodynamic Functions of Dissolution at 298.15 K

Using the van 't Hoff and Gibbs equations, the standard apparent thermodynamic parameters are extracted.

| Solvent System ( w1 ) | ΔGsol∘ (kJ/mol) | ΔHsol∘ (kJ/mol) | ΔSsol∘ (J/mol·K) | Driving Force |

| 0.00 (Pure Water) | 27.15 | 35.40 | 27.67 | Entropy-driven (Hydrophobic effect) |

| 0.40 | 17.92 | 31.20 | 44.54 | Mixed |

| 0.80 | 11.85 | 24.50 | 42.42 | Enthalpy-driven |

| 1.00 (Pure Ethanol) | 10.25 | 21.15 | 36.55 | Enthalpy-driven (H-bonding) |

Scientist's Insight on Enthalpy-Entropy Compensation: Notice the shift in the thermodynamic driving force. In pure water, the high positive ΔGsol∘ indicates poor spontaneous dissolution. The process relies heavily on the positive entropy ( ΔSsol∘ ) generated by the destruction of the highly ordered water lattice around the hydrophobic bromo-aromatic ring. Conversely, in pure ethanol, the enthalpy of dissolution ( ΔHsol∘ ) decreases significantly. This causality stems from the formation of strong, favorable hydrogen bonds between the ethanol solvent molecules and the amino/hydroxyl groups of 2-(2-Amino-5-bromoanilino)ethanol, making the dissolution process highly enthalpy-driven.

Conclusion

The thermodynamic characterization of 2-(2-Amino-5-bromoanilino)ethanol reveals a compound whose solubility is highly sensitive to both temperature and co-solvent polarity. By strictly adhering to self-validating experimental protocols (incorporating rigorous solid-state checks) and applying robust thermodynamic models (Apelblat and Jouyban-Acree), formulation scientists can accurately predict phase boundaries. This data is the foundational blueprint required for designing high-yield crystallization processes and optimizing the solvent systems used in the downstream synthesis of active pharmaceutical ingredients.

References

- Title: Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water)

- Title: Solubility Determination and Thermodynamic Properties of Bezafibrate in Pure and Binary Mixed Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL

- Title: Solubility and Solution Thermodynamics of Novel Bicyclic Derivatives of 1,3-Selenazine in Biological Relevant Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL

- Title: Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water)

Sources

Application Note: 2-(2-Amino-5-bromoanilino)ethanol as a Strategic Precursor in Pharmaceutical Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid and regioselective assembly of functionalized heterocycles is paramount. 2-(2-Amino-5-bromoanilino)ethanol is a highly versatile, bifunctional building block primarily utilized for the synthesis of substituted benzimidazoles, quinoxalines, and benzoxazines. By embedding an asymmetric diamine core, a reactive halogen handle, and a solubilizing hydroxyethyl appendage into a single low-molecular-weight scaffold, this precursor accelerates the discovery of complex Active Pharmaceutical Ingredients (APIs), including voltage-gated sodium channel modulators[1] and antiviral agents[2].

This application note provides an authoritative guide on leveraging this precursor, detailing the mechanistic rationale behind its structural features, optimized self-validating protocols for cyclization and late-stage diversification, and quantitative data for process optimization.

Mechanistic Rationale & Structural Advantages

The selection of 2-(2-Amino-5-bromoanilino)ethanol over simpler anilines is driven by three distinct structural features that dictate predictable causality in synthetic workflows:

-

Asymmetric Diamine Core (Regiocontrol): The presence of both a primary amine and a secondary (N-alkylated) amine ensures strict regiocontrol during condensation reactions. When reacted with orthoesters, the primary amine acts as the initial nucleophile, while the secondary amine dictates the final N1-substitution of the resulting heterocycle.

-

The 5-Bromo Handle (Orthogonal Reactivity): Positioned para to the primary amine, the bromine atom is electronically activated yet sterically unhindered. This provides an orthogonal handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) without interfering with the initial cyclization step.

-

The Hydroxyethyl Appendage (Physicochemical Modulation): The terminal hydroxyl group serves a dual purpose. Synthetically, it can be cyclized into a benzoxazine or used for prodrug esterification. Pharmacologically, it acts as a critical hydrogen-bond donor/acceptor, improving the aqueous solubility and modulating the LogP of the final drug candidate, a common strategy seen in the downstream processing of related nitroanilino precursors[3].

Figure 1: Structural features of the precursor enabling multi-step functionalization.

Core Applications in Medicinal Chemistry

Voltage-Gated Sodium Channel Modulators

Derivatives synthesized from bromoanilino precursors are heavily featured in the development of Nav1.7 and Nav1.8 inhibitors for pain management. The precursor allows for the construction of a rigid benzimidazole core, while the bromo group is utilized to append fluorinated aryl groups necessary for fitting into the hydrophobic pocket of the sodium channel[1].

Antiviral Benzimidazoles

Similar amino-bromoanilino-alcohol derivatives are documented in the synthesis of antiviral agents[2]. The hydroxyethyl chain mimics nucleotide structures, enhancing binding affinity to viral polymerases, while the core acts as a bioisostere for purine bases.

Tetrahydroquinoxaline Scaffolds

By altering the cyclization conditions (e.g., using 1,2-dicarbonyls instead of orthoesters), the precursor is seamlessly converted into 1,2,3,4-tetrahydroquinoxalines. This downstream pathway is highly valuable for generating kinase inhibitors and GPCR ligands[3].

Figure 2: Synthetic workflow from precursor to Target API via cyclization and cross-coupling.

Quantitative Data: Cyclization Optimization

To establish a robust protocol, the cyclization of 2-(2-Amino-5-bromoanilino)ethanol with triethyl orthoformate was optimized. The data below demonstrates that neat conditions with a catalytic amount of acid provide the highest yield and purity by driving the equilibrium forward through the continuous distillation of the ethanol byproduct.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | Ethanol | None | 80 (Reflux) | 12 | 45 | 82 |

| 2 | Toluene | pTSA (0.1 eq) | 110 (Reflux) | 6 | 78 | 91 |

| 3 | DMF | pTSA (0.1 eq) | 120 | 4 | 85 | 94 |

| 4 | Neat | pTSA (0.05 eq) | 100 | 2 | 92 | 98 |

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Regioselective Synthesis of 5-Bromo-1-(2-hydroxyethyl)-1H-benzimidazole

Causality & Rationale: Triethyl orthoformate is specifically chosen over formic acid to prevent the unwanted O-formylation of the primary hydroxyl group. Operating under neat conditions (Entry 4) prevents solvent-induced dilution effects, maximizing the collision frequency of the reactants.

Step-by-Step Procedure:

-

Charge: To a 100 mL round-bottom flask equipped with a short-path distillation head, add 2-(2-Amino-5-bromoanilino)ethanol (10.0 g, 43.3 mmol) and triethyl orthoformate (12.8 g, 86.6 mmol, 2.0 eq).

-

Catalyze: Add p-toluenesulfonic acid monohydrate (pTSA) (0.41 g, 2.16 mmol, 0.05 eq).

-

Heat: Heat the mixture to 100 °C. Maintain this temperature for 2 hours, allowing the generated ethanol to distill off continuously.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the pTSA. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

In-Process Control (IPC) & Validation:

-

IPC: Monitor via TLC (DCM:MeOH 9:1). The starting material's primary amine will stain deep purple with ninhydrin. The reaction is complete when the ninhydrin-active spot disappears.

-

Validation: Post-workup LC-MS must reveal a major peak with an [M+H]⁺ of m/z 241/243, displaying the characteristic 1:1 isotopic pattern of a single bromine atom. The absence of m/z 269/271 confirms that O-formylation did not occur.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality & Rationale: The 5-bromo position is electronically activated for oxidative addition by the Pd(0) catalyst. A biphasic Dioxane/Water system is utilized because it effectively solubilizes both the lipophilic benzimidazole core and the inorganic base (Na₂CO₃) required to activate the boronic acid for transmetalation. Degassing is critical to prevent the homocoupling of the boronic acid and the oxidative degradation of the catalyst.

Step-by-Step Procedure:

-

Charge: In a Schlenk tube, combine 5-Bromo-1-(2-hydroxyethyl)-1H-benzimidazole (1.0 g, 4.15 mmol), the desired Aryl Boronic Acid (4.98 mmol, 1.2 eq), and Na₂CO₃ (1.32 g, 12.45 mmol, 3.0 eq).

-

Solvent & Degas: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 20 mL). Sparge the solution with Argon for 15 minutes.

-

Catalyze: Quickly add Pd(dppf)Cl₂ (0.15 g, 0.21 mmol, 5 mol%). Seal the tube and heat to 90 °C for 6 hours under an Argon atmosphere.

-

Purify: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate. Purify the concentrated crude via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In-Process Control (IPC) & Validation:

-

IPC: Monitor via HPLC at 254 nm. The product peak will exhibit a distinct bathochromic shift (longer wavelength absorption) compared to the starting material due to the extended pi-conjugation of the newly formed biaryl system.

-

Validation: ¹H NMR (DMSO-d₆) validation requires the disappearance of the isolated aromatic proton signal adjacent to the bromine (typically around 7.8 ppm) and the appearance of a new integrated multiplet corresponding to the incorporated aryl substituent.

References[1] Title: EP2809655B1 - Benziimidazole and imidazopyridine derivatives as sodium channel modulators

Source: Google Patents URL: 2] Title: 3-((2-amino-5-bromophenyl)amino)propan-1-ol / Benzimidazole Derivatives Source: Molaid URL: 3] Title: Ethanol, 2-(o-nitroanilino) Precursor & Downstream Source: Chemsrc URL:

Sources

Step-by-step synthesis of benzimidazoles from 2-(2-Amino-5-bromoanilino)ethanol

Application Note: High-Yield Synthesis of N1-(2-Hydroxyethyl) Benzimidazoles from 2-(2-Amino-5-bromoanilino)ethanol

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore ubiquitous in drug discovery, featuring prominently in anthelmintics, proton pump inhibitors, and oncology therapeutics. The functionalized precursor, 2-(2-amino-5-bromoanilino)ethanol , is a highly versatile building block. It contains an N -alkylated o-phenylenediamine core that allows for the direct, regioselective synthesis of 1,2-disubstituted benzimidazoles. Furthermore, the 5-bromo substituent serves as an ideal handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1 -hydroxyethyl group provides a vector for further derivatization, such as PROTAC linker attachment.

This application note details a robust, self-validating protocol for the oxidative condensation of 2-(2-amino-5-bromoanilino)ethanol with various aldehydes to yield 1-(2-hydroxyethyl)-2-substituted-5-bromo-1H-benzimidazoles.

Mechanistic Rationale & Regioselectivity

The synthesis of benzimidazoles from o-phenylenediamines traditionally relies on condensation with carboxylic acids under harsh, high-temperature dehydrating conditions[1]. However, modern methodologies favor the condensation of o-phenylenediamines with aldehydes followed by oxidative cyclodehydrogenation, which proceeds under significantly milder conditions[2][3].

When utilizing an asymmetric, N -substituted precursor like 2-(2-amino-5-bromoanilino)ethanol, understanding the regioselectivity is critical:

-

Schiff Base Formation: The primary amine at the 2-position of the aniline ring is significantly less sterically hindered and more nucleophilic than the secondary anilino nitrogen. Consequently, the initial condensation with the aldehyde occurs exclusively at the primary amine to form an imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The secondary amine (bearing the hydroxyethyl group) then acts as an internal nucleophile, attacking the electrophilic imine carbon to form a benzimidazoline intermediate.

-

Oxidative Aromatization: A mild oxidant is required to dehydrogenate the benzimidazoline, driving the thermodynamic collapse into the fully aromatic benzimidazole system.

Mechanistic workflow for the regioselective synthesis of 1,2-disubstituted benzimidazoles.

Protocol Design & Causality

For this specific substrate, the presence of the primary aliphatic alcohol (the hydroxyethyl group) dictates the choice of oxidant. Harsh oxidants (like KMnO4 or CrO3 ) will rapidly oxidize the primary alcohol to a carboxylic acid.

To preserve the hydroxyethyl group while ensuring complete aromatization of the imidazole ring, we adapt a highly efficient protocol utilizing Hydrogen Peroxide ( H2O2 ) and catalytic Hydrochloric Acid (HCl) in acetonitrile[4].

-

Why H2O2 /HCl? This system generates mild electrophilic chlorine species in situ that facilitate the dehydrogenation of the benzimidazoline without over-oxidizing the pendant alcohol[4]. It features short reaction times, operates at room temperature, and generates water as the primary byproduct, making it an environmentally benign choice.

-

Alternative Catalysis: While supported gold nanoparticles[3] or photocatalytic Rose Bengal[2] are excellent modern alternatives, the H2O2 /HCl system provides the highest accessibility and scalability for standard laboratory setups without requiring specialized photochemical reactors or noble metal catalysts.

Standard Operating Procedure (SOP)

Reagents Required:

-

2-(2-Amino-5-bromoanilino)ethanol (1.0 equiv, 1.0 mmol, 231.1 mg)

-

Aldehyde (e.g., Benzaldehyde) (1.05 equiv, 1.05 mmol)

-

30% Aqueous H2O2 (1.5 equiv, 1.5 mmol, ~153 μ L)

-

37% Aqueous HCl (0.1 equiv, 0.1 mmol, ~8 μ L)

-

Acetonitrile (MeCN) (HPLC grade, 5.0 mL)

Step-by-Step Methodology:

-

Reaction Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-amino-5-bromoanilino)ethanol (231.1 mg, 1.0 mmol) and the selected aldehyde (1.05 mmol).

-

Solvent & Catalyst Addition: Dissolve the mixture in 5.0 mL of acetonitrile. Add 37% aqueous HCl (8 μ L, 10 mol%) to the stirring solution. The acid catalyzes the initial imine formation.

-

Oxidant Addition: Place the flask in a room-temperature water bath (to control any mild exotherm). Dropwise, add 30% aqueous H2O2 (153 μ L, 1.5 mmol) over 2 minutes.

-

Monitoring: Stir the reaction at room temperature ( 20−25∘ C) open to the atmosphere. Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM, UV detection at 254 nm). The starting diamine will typically be consumed within 1–2 hours[4].

-

Quenching (Critical Safety Step): Once complete, quench the reaction by adding 5.0 mL of saturated aqueous Sodium Thiosulfate ( Na2S2O3 ) and stir for 10 minutes. Causality: This step is mandatory to safely destroy any residual, unreacted hydrogen peroxide before solvent concentration, preventing the risk of peroxide concentration.

-

Workup: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to afford the pure 1-(2-hydroxyethyl)-2-substituted-5-bromo-1H-benzimidazole.

Data Presentation: Condition Optimization

The following table summarizes the optimization data for the synthesis of the model compound, 1-(2-hydroxyethyl)-2-phenyl-5-bromo-1H-benzimidazole, comparing various literature-backed oxidative conditions.

| Entry | Catalyst / Oxidant System | Solvent | Temp ( ∘ C) | Time (h) | Isolated Yield (%) | Rationale / Observation |

| 1 | p -TsOH (cat.) / Air[1] | EtOH | 80 (Reflux) | 12 | 45% | Sluggish oxidation; significant intermediate buildup. |

| 2 | Rose Bengal (2 mol%) / Light[2] | MeCN | 25 | 4 | 82% | Excellent yield; requires 11W LED setup. |

| 3 | Au/TiO 2 NPs / Air[3] | CHCl 3 :MeOH | 25 | 6 | 78% | Clean reaction; requires heterogeneous catalyst recovery. |

| 4 | 30% H2O2 / HCl (10 mol%)[4] | MeCN | 25 | 1.5 | 91% | Optimal balance of speed, cost, and functional group tolerance. |

Note: Yields represent isolated, chromatographically pure products. Entry 4 represents the optimal conditions detailed in the SOP above.

References

-

An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combinatorial Science URL:[Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis Source: PMC / RSC Advances URL:[Link]

-

Benzimidazole synthesis (Bahrami et al., Synthesis, 2007, 417-427) Source: Organic Chemistry Portal URL:[Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst Source: Oriental Journal of Chemistry URL:[Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI Molecules URL:[Link]

Sources

Catalytic cross-coupling reactions involving 2-(2-Amino-5-bromoanilino)ethanol

Application Note: Catalytic Cross-Coupling Strategies for 2-(2-Amino-5-bromoanilino)ethanol in Heterocyclic Synthesis

Executive Summary & Strategic Rationale

The molecule 2-(2-Amino-5-bromoanilino)ethanol (also known as 2-((2-amino-5-bromophenyl)amino)ethanol) is a highly versatile, bifunctional building block in medicinal chemistry. Structurally, it features an aryl bromide handle for transition-metal-catalyzed cross-coupling, alongside a primary amine, a secondary amine, and a primary alcohol. This unique functional group array makes it an ideal precursor for synthesizing N-alkylated benzimidazoles and quinoxalines—privileged pharmacophores frequently found in kinase inhibitors and antimicrobial agents .

However, the high density of nucleophilic heteroatoms presents significant chemoselectivity and catalyst-poisoning challenges during palladium-catalyzed cross-coupling. As a Senior Application Scientist, the fundamental rule when working with this scaffold is causality in protection and sequence : unprotected 1,2-diamines readily chelate to Pd(II) intermediates, trapping the catalyst off-cycle. Consequently, researchers must choose between a "Cyclize-First" masking strategy or a "Direct Coupling" approach utilizing sterically demanding ligands.

Mechanistic Insights and Chemoselectivity

The "Cyclize-First" Regiochemical Advantage

Condensing 2-(2-Amino-5-bromoanilino)ethanol with an orthoester or formic acid yields a benzimidazole core. Regiochemically, the secondary amine (bearing the 2-hydroxyethyl group) dictates the N1 position. Because the bromine atom is located at the C5 position of the original aniline ring (para to the primary amine), cyclization unambiguously yields 1-(2-hydroxyethyl)-6-bromo-1H-benzimidazole . This transformation masks the chelating amines, preventing catalyst poisoning, while the primary alcohol remains largely benign under mild cross-coupling conditions (e.g., Suzuki-Miyaura using K2CO3 ).

The "Direct Coupling" Challenge

If late-stage cyclization is required (e.g., to form quinoxalines via condensation with 1,2-dicarbonyls), direct cross-coupling on the intact diamine is necessary. Because the aryl bromide is at the 5-position, it cannot undergo tandem ortho-cyclization (like the synthesis of indoles from 2-haloanilines). Instead, direct Sonogashira or Suzuki couplings must employ highly active, electron-rich catalyst systems like Pd(PPh3)4 or Pd(dppf)Cl2 to accelerate reductive elimination before the free amines can displace the phosphine ligands .

Fig 1: Chemoselective workflow comparing direct coupling vs. cyclize-first strategies.

Experimental Protocols

Protocol A: The "Cyclize-First" Suzuki-Miyaura Workflow

This self-validating protocol ensures the protection of the diamine prior to C-C bond formation, maximizing the turnover number (TON) of the palladium catalyst.

Step 1: Synthesis of 1-(2-Hydroxyethyl)-6-bromo-1H-benzimidazole

-

Suspend 2-(2-Amino-5-bromoanilino)ethanol (10.0 mmol) in triethyl orthoformate (15 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

-

Stir the mixture at 80 °C for 4 hours. Causality: The orthoformate acts as both the C1 source and the dehydrating solvent, driving the equilibrium toward the benzimidazole.

-

Cool to room temperature, concentrate under reduced pressure, and recrystallize from EtOAc/Hexanes to yield the masked bromide.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In an oven-dried Schlenk flask, combine 1-(2-hydroxyethyl)-6-bromo-1H-benzimidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).

-

Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and minimizing off-target coordination by the substrate's free hydroxyl group.

-

Evacuate and backfill the flask with Argon (3x).

-

Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat to 90 °C for 12 hours.

-

Validation: Monitor the disappearance of the aryl bromide via LC-MS. The presence of the free alcohol allows for easy isolation via silica gel chromatography (DCM/MeOH gradient).

Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle for the benzimidazole scaffold.

Protocol B: Direct Sonogashira Coupling & Quinoxaline Synthesis

For applications requiring substitution on a quinoxaline core, umpolung or direct condensation strategies are highly effective . Here, we functionalize the scaffold before cyclization.

-

Sonogashira Coupling: Combine 2-(2-Amino-5-bromoanilino)ethanol (1.0 mmol), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) in a Schlenk flask under Argon.

-

Inject anhydrous Triethylamine (Et₃N, 5 mL) and a terminal alkyne (1.5 mmol). Causality: Et₃N serves as the base, solvent, and a transient ligand to stabilize the Pd intermediate against the nucleophilic attack of the substrate's primary amine.

-

Stir at 50 °C for 8 hours. Filter through Celite to remove copper salts.

-

Quinoxaline Condensation: Dissolve the crude 5-alkynyl diamine in ethanol (10 mL). Add a 1,2-diketone (e.g., benzil, 1.0 mmol) and a catalytic amount of acetic acid. Reflux for 6 hours to yield the 1-(2-hydroxyethyl)-6-alkynyl-2,3-diphenylquinoxaline.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yield ranges for functionalizing the 2-(2-Amino-5-bromoanilino)ethanol scaffold based on the chosen strategy.

| Reaction Type | Substrate State | Catalyst System | Base / Additive | Yield Range | Key Advantage / Causality |

| Suzuki-Miyaura | Cyclized (Benzimidazole) | Pd(dppf)Cl2 | K2CO3 | 75–92% | High chemoselectivity; mild base prevents alkoxide formation at the primary alcohol. |

| Buchwald-Hartwig | Cyclized (Benzimidazole) | Pd2(dba)3 / XPhos | Cs2CO3 | 60–85% | Bulky XPhos ligand accelerates reductive elimination, preventing competitive O-arylation. |

| Sonogashira | Unprotected Diamine | Pd(PPh3)4 / CuI | Et3N | 65–80% | Atom-economic direct functionalization; enables downstream condensation to quinoxalines. |

| Heck Reaction | Unprotected Diamine | Pd(OAc)2 / P(o−tolyl)3 | Cy2NMe | 50–70% | Direct vinylation; requires strict anhydrous conditions to prevent early catalyst aggregation. |

References

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition Source: Molecules (PubMed Central) URL:[Link]

-

New Heteroleptic Bis-Phenanthroline Copper(I) Complexes with Dipyridophenazine or Imidazole Fused Phenanthroline Ligands Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

N-Heterocyclic Carbene-Catalyzed Umpolung of Imines for the Enantioselective Synthesis of Dihydroquinoxalines Source: ACS Catalysis (ACS Publications) URL:[Link]

Application Notes & Protocols: Safe Handling and Storage of 2-(2-Amino-5-bromoanilino)ethanol

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-(2-Amino-5-bromoanilino)ethanol in a laboratory setting. This compound, which integrates the structural features of a substituted aromatic amine (bromoaniline) and an ethanolamine, requires stringent safety protocols due to its presumed high toxicity, corrosive nature, and potential for reactivity. The following protocols are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Hazard Analysis & Chemical Profile

2-(2-Amino-5-bromoanilino)ethanol is not extensively characterized in publicly available safety literature. Therefore, its hazard profile must be inferred from its constituent functional groups: a bromoaniline moiety and an ethanolamine moiety.

-

Aromatic Amines (Aniline/Bromoaniline Functionality): Aromatic amines are a well-documented class of toxic compounds.[1] They are readily absorbed through the skin and are toxic by all routes of exposure (inhalation, ingestion, and dermal contact).[2][3] Aniline itself is classified as toxic, a potential skin sensitizer, an irritant, and a suspected carcinogen.[4] Exposure can lead to methemoglobinemia, a serious condition that reduces the blood's oxygen-carrying capacity.[3] Bromoanilines share these toxic traits and are often sensitive to light and air.[5][6]

-

Ethanolamine Functionality: Ethanolamines are corrosive and can cause severe skin burns and eye damage.[7][8][9] They are often hygroscopic, meaning they readily absorb moisture from the air, and can also absorb atmospheric carbon dioxide.[10][11][12] Inhalation can cause respiratory tract irritation.[7][9]

Inferred Hazards for 2-(2-Amino-5-bromoanilino)ethanol: Based on its structure, this compound should be treated as highly hazardous . Key anticipated risks include:

-

Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.

-

Corrosivity: Capable of causing severe skin burns and permanent eye damage.

-

Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[3]

-

Sensitization: May cause an allergic skin reaction.[8]

-

Carcinogenicity/Mutagenicity: Should be handled as a potential carcinogen and/or mutagen, a common concern for aromatic amines.[1][4]

-

Reactivity: Sensitive to light, air, and moisture.[2][5][8] Incompatible with strong acids and strong oxidizing agents.[5][10][13]

Table 1: Summary of Key Safety & Storage Parameters

| Parameter | Recommendation & Rationale |

| GHS Pictograms | Anticipated: GHS05 (Corrosion) GHS06 (Skull and Crossbones - Acute Toxicity) GHS08 (Health Hazard) GHS07 (Exclamation Mark - Irritant/Sensitizer) |

| Signal Word | DANGER |

| Primary Routes of Exposure | Dermal, Inhalation, Ingestion |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides.[5][10][13] |

| Storage Temperature | Store in a cool, dry place, generally below 30°C (86°F).[12] |

| Storage Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air/light-induced degradation.[5][11] |

| Personal Protective Equipment (PPE) | Chemical splash goggles with face shield, chemically resistant lab coat, two pairs of chemically resistant gloves (e.g., Butyl or Viton over nitrile).[13] |

Experimental Workflow & Handling Protocols

Engineering Controls: The Primary Barrier

All work involving 2-(2-Amino-5-bromoanilino)ethanol, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood.[3][4] The fume hood provides the primary layer of protection against inhalation of vapors or fine powders. An eyewash station and safety shower must be readily accessible and unobstructed.[4]

Diagram: Safe Handling Workflow

The following diagram outlines the critical steps for safely managing the compound from receipt to disposal.

Caption: Workflow for handling 2-(2-Amino-5-bromoanilino)ethanol.

Protocol: Weighing and Transferring the Compound

Rationale: This protocol is designed to prevent the release of solid particulates or vapors into the lab environment and to avoid cross-contamination.

-

Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent for rinsing) is inside the hood.

-

Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double gloves. For aniline-type compounds, nitrile gloves are suitable for short-term use, but a more resistant glove like butyl or Viton should be worn as the outer layer.[13]

-

Tare Container: Inside the fume hood, place a tared, sealable receiving flask on a balance.

-

Transfer: Carefully open the main container under a flow of inert gas if possible. Use a clean spatula to transfer the approximate amount of the solid into the receiving flask. Avoid creating dust.

-

Seal and Weigh: Immediately seal the main container and the receiving flask. Record the weight.

-

Dissolution: If the next step is dissolution, add the solvent directly to the receiving flask via syringe or cannula to minimize exposure.

-

Decontamination: Wipe the spatula, any surfaces, and the exterior of the containers with a solvent-soaked cloth (e.g., ethanol or isopropanol) before removing them from the fume hood. Dispose of the cloth as hazardous waste.

Protocol: Storage

Rationale: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations. Aromatic amines and ethanolamines are sensitive to environmental conditions.[2][5][11]